molecular formula C19H26N4O5S B2647708 N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide CAS No. 1251615-16-3

N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

Cat. No. B2647708
CAS RN: 1251615-16-3
M. Wt: 422.5
InChI Key: FTKUOGFFGLNNKX-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic organic compound with a five-membered ring with two nitrogen atoms. It also has a carboxamide group (-CONH2), a sulfonyl group (-SO2-), and a piperidine ring, which is a type of organic compound with a six-membered ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The sulfonyl group could be introduced through a reaction with a sulfonyl chloride . The piperidine ring could be formed through a reaction known as a Mannich reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrazole ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the sulfonyl group and the carboxamide group could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl and carboxamide groups could make the compound more soluble in polar solvents like water . The compound’s melting and boiling points, density, and other physical properties would depend on factors like the size and shape of the molecule and the types of intermolecular forces it can form .

Scientific Research Applications

Molecular Interaction Studies

One pivotal area of research involves understanding the molecular interactions of compounds structurally related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide, especially those targeting cannabinoid receptors. For instance, studies on similar molecules have delved into their binding affinities and conformational analyses to decipher their interactions with the CB1 cannabinoid receptor. These investigations provide insights into the steric and electrostatic requirements for binding to cannabinoid receptors, offering a foundation for designing receptor-specific antagonists or agonists (Shim et al., 2002).

Synthesis and Characterization of Novel Derivatives

Research has also focused on the synthesis of novel derivatives, emphasizing the creation of compounds with potential therapeutic applications. For example, the development of heterospirocyclic 3-amino-2H-azirines, which serve as synthons for heterocyclic α-amino acids, exemplifies the exploration of new chemical entities derived from or related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide (Strässler et al., 1997). This research direction not only expands the chemical space but also uncovers new pharmacophores for drug development.

Antimicrobial and Antitumor Activities

The investigation into the antimicrobial and antitumor activities of pyrazole derivatives illustrates another significant application of compounds related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide. Compounds such as those synthesized from cyanoacetamide have been evaluated for their potential to inhibit the growth of various pathogens and cancer cells, thereby contributing to the discovery of new therapeutic agents with antimicrobial and anticancer properties (Bialy & Gouda, 2011).

Pharmacological Investigations

Further research has explored the pharmacological profiles of analogs, focusing on their potential as anti-Alzheimer's agents. These studies aim to identify compounds with improved efficacy and selectivity for targets relevant to Alzheimer's disease, underscoring the therapeutic potential of derivatives related to N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide (Gupta et al., 2020).

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve testing this compound for biological activity, studying its mechanism of action, and optimizing its structure to improve its effectiveness and reduce any potential side effects .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-3-piperidin-1-ylsulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S/c1-22-13-16(19(21-22)29(25,26)23-9-5-4-6-10-23)18(24)20-12-14-11-15(27-2)7-8-17(14)28-3/h7-8,11,13H,4-6,9-10,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKUOGFFGLNNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxybenzyl)-1-methyl-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxamide

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